Predicted Lipophilicity (ClogP) and TPSA Comparison: (2-Cyclohexylpyrazol-3-yl)methanamine vs. 1,3-Regioisomer
The N2-cyclohexyl, C3-methanamine substitution pattern of the target compound results in a predicted lipophilicity (ClogP) of approximately 3.78, which is higher than the value for the corresponding 1,3-isomer, (1-cyclohexyl-1H-pyrazol-3-yl)methanamine (CAS 1488061-65-9), which has a ClogP of 1.57 [1]. This suggests the target compound is significantly more lipophilic. This difference is accompanied by a variation in topological polar surface area (TPSA), with the target compound predicted to have a TPSA of 60.45 Ų versus 44.57 Ų for the 1,3-isomer [1].
| Evidence Dimension | Predicted lipophilicity (ClogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ClogP = 3.78; TPSA = 60.45 Ų |
| Comparator Or Baseline | (1-cyclohexyl-1H-pyrazol-3-yl)methanamine (CAS 1488061-65-9): ClogP = 1.57; TPSA = 44.57 Ų |
| Quantified Difference | ΔClogP ≈ +2.2; ΔTPSA ≈ +15.9 Ų |
| Conditions | Predicted values from computational models (PostEra AI and mcule.com) |
Why This Matters
A higher ClogP indicates greater membrane permeability, while a different TPSA alters oral bioavailability predictions, directly impacting the selection of a scaffold for CNS or intracellular target programs.
- [1] PostEra COVID Moonshot. (2021). Molecule Details for (2-Cyclohexylpyrazol-3-yl)methanamine: TPSA: 60.45, cLogP: 3.78. Retrieved from https://covid.postera.ai View Source
